Isoindolo[1,2-b]quinazolin-12(10H)-one is a heterocyclic compound that exhibits significant biological activity and potential applications in medicinal chemistry. It belongs to a class of compounds known for their diverse pharmacological properties, including antitumor and antimicrobial activities. The compound's unique structure combines features of isoindole and quinazoline, which contribute to its reactivity and interaction with biological targets.
The compound can be synthesized through various methods, primarily involving transition metal-catalyzed reactions. Research has highlighted several synthetic pathways, including copper-catalyzed reactions and palladium-catalyzed dicarbonylation processes. These methods have been documented in multiple studies, showcasing the compound's relevance in chemical research and drug development .
Isoindolo[1,2-b]quinazolin-12(10H)-one is classified as a bicyclic compound within the broader category of quinazolines. Its structure is characterized by the presence of both isoindole and quinazoline moieties, making it an interesting subject for studies in organic chemistry and pharmacology.
The synthesis of isoindolo[1,2-b]quinazolin-12(10H)-one can be achieved through various methodologies:
Each method varies in complexity and required conditions, such as temperature and solvent choice. The copper-catalyzed methods often require mild conditions and provide good selectivity for the desired product.
Isoindolo[1,2-b]quinazolin-12(10H)-one features a fused bicyclic structure that includes an isoindole ring system and a quinazoline moiety. The molecular formula is C13H9N3O, with a molecular weight of approximately 225.23 g/mol.
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the integrity of the synthesized product.
Isoindolo[1,2-b]quinazolin-12(10H)-one participates in various chemical reactions due to its reactive functional groups:
The reactivity profile of this compound makes it suitable for further derivatization, allowing chemists to explore its potential as a precursor for more complex molecules.
The mechanism by which isoindolo[1,2-b]quinazolin-12(10H)-one exerts its biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. For example, studies have indicated that derivatives of this compound can inhibit certain cancer cell lines by interfering with cellular signaling pathways.
Pharmacological evaluations have shown that modifications to the isoindolo structure can enhance its activity against various cancer types, suggesting that further research into its mechanism could lead to effective therapeutic agents .
Isoindolo[1,2-b]quinazolin-12(10H)-one has garnered attention for its potential applications in medicinal chemistry:
Isoindolo[1,2-b]quinazolin-12(10H)-one is a tetracyclic heteroaromatic compound with the molecular formula C₁₅H₁₀N₂O. It features a fused ring system comprising isoindole and quinazolinone moieties, where the quinazolinone component incorporates a lactam functionality (C=O) at position 12. The systematic name follows IUPAC conventions, with the parent quinazolinone ring numbered such that the lactam oxygen resides at C12. Alternative nomenclature includes "12H-isoindolo[1,2-b]quinazolin-12-one," reflecting tautomeric considerations [2] [3]. Key identifiers include:
Table 1: Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 35970-06-0 |
ChemSpider ID | 792260 |
Molecular Formula | C₁₅H₁₀N₂O |
Average Molecular Weight | 234.25 g/mol |
SMILES | C1C2=CC=CC=C2N=C3N1C(=O)C4=CC=CC=C43 |
InChIKey | HERDZZROLGGPBU-UHFFFAOYSA-N |
The compound emerged during late 20th-century explorations of fused nitrogen-containing heterocycles, driven by interest in alkaloid-like pharmacophores. Its first reported synthesis aligns with advances in cyclization techniques for polycyclic systems, particularly those involving tandem amidation/cyclocondensation strategies. The CAS registry (35970-06-0) formalized its identity, while structural validation through NMR and mass spectrometry solidified its place within quinazolinone derivatives [1] [3]. Its core architecture bridges classical quinazoline alkaloids (e.g., febrifugine) and synthetic isoindole-based scaffolds, positioning it as a hybrid structure in heterocyclic chemistry [5].
This scaffold embodies a "privileged structure" in drug discovery due to its dual hydrogen-bond acceptor sites (lactam and imine) and planar aromatic surface, enabling diverse target interactions. Its significance stems from three aspects:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7